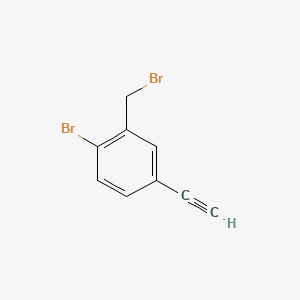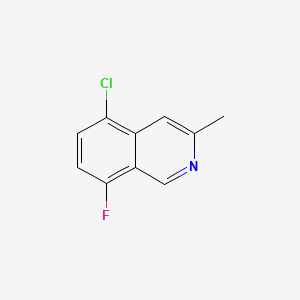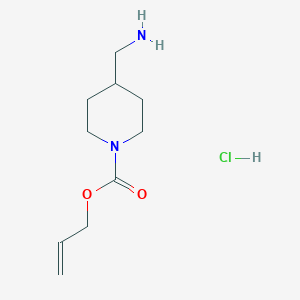
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is a chemical compound characterized by its bromoquinoline and thiazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, quinoline, undergoes bromination to introduce the bromo group at the 5-position.
Thiazole Formation: The bromoquinoline is then reacted with thiazole derivatives under specific conditions to form the thiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with methanol to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromo group or other functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound, potentially with different functional groups.
Substitution Products: Derivatives with different substituents at specific positions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions.
Industry: The compound is utilized in the production of various chemical products, including dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromoquinoline group is known to bind to certain receptors and enzymes, leading to biological responses. The thiazole ring contributes to the compound's stability and reactivity, enhancing its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-Chloroquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Iodoquinolin-8-yl)thiazole-4-carboxylate
Methyl 2-(5-Fluoroquinolin-8-yl)thiazole-4-carboxylate
Uniqueness: Methyl 2-(5-Bromoquinolin-8-yl)thiazole-4-carboxylate stands out due to its bromo group, which imparts unique chemical and biological properties compared to its chloro, iodo, and fluoro counterparts. The bromo group enhances the compound's reactivity and potential for forming diverse derivatives.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique properties and versatility make it a valuable compound for future studies and industrial applications.
Eigenschaften
Molekularformel |
C14H9BrN2O2S |
|---|---|
Molekulargewicht |
349.20 g/mol |
IUPAC-Name |
methyl 2-(5-bromoquinolin-8-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C14H9BrN2O2S/c1-19-14(18)11-7-20-13(17-11)9-4-5-10(15)8-3-2-6-16-12(8)9/h2-7H,1H3 |
InChI-Schlüssel |
WGGQDLVLXKKDCF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CSC(=N1)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15332172.png)





![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)
![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)




